octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Description
Historical Context and Evolution of the Pyrrolo[1,2-a]nih.govnih.govdiazepine Ring System in Organic Synthesis
The scientific journey of the pyrrolo[1,2-a] nih.govnih.govdiazepine (B8756704) ring system is rooted in the broader exploration of the larger pyrrolo nih.govnih.govbenzodiazepine (B76468) (PBD) family. nih.gov The initial impetus for research into these structures came from the field of natural products with the isolation of the antitumor antibiotic anthramycin (B1237830) in the 1960s. researchgate.net This discovery spurred extensive investigation into the synthesis and biological activity of the PBD tricyclic core.
A key milestone in the evolution of this scaffold was the first reported synthesis of the pyrrolo[1,2-a] nih.govnih.govbenzodiazepine isomers by Cheeseman and Rafiq in 1971. chemscene.com These early compounds were largely aromatic or partially unsaturated and were explored for a wide range of biological effects, including sedative, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov
The transition from these early, relatively flat, aromatic systems to the fully saturated octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine reflects a significant strategic evolution in medicinal chemistry. Over the past few decades, there has been a deliberate "escape from flatland," a movement recognizing the limitations of planar, sp2-hybridized molecules. chiralen.com Researchers began to focus on developing synthetic routes to sp3-rich, saturated scaffolds to access molecules with greater three-dimensionality. This shift was driven by the understanding that such structures could offer improved drug-like properties and engage with biological targets in ways that aromatic systems could not. The development of synthetic methodologies to produce chiral, saturated bicyclic cores like octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine was a crucial step, enabling its use as a versatile and stereochemically defined building block in modern drug discovery programs. nih.gov
Strategic Importance of Saturated Heterocyclic Scaffolds in Medicinal Chemistry
Saturated heterocyclic scaffolds, such as octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine, hold a position of strategic importance in modern medicinal chemistry due to a host of advantageous properties compared to their aromatic counterparts. mdpi.com The increasing prevalence of these sp3-rich frameworks in drug discovery pipelines is a direct result of their ability to address key challenges in developing effective and safe therapeutics. chiralen.com
One of the primary advantages is the improvement of physicochemical properties. Saturated heterocycles tend to have higher aqueous solubility and can avoid the metabolic liabilities associated with arene oxidation, which can produce toxic metabolites. chiralen.com Furthermore, the three-dimensional nature of saturated scaffolds is a critical feature. Unlike flat aromatic rings, their defined spatial arrangement of atoms allows for more precise and complex interactions within the binding sites of protein targets. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the target protein. nih.gov
The structural diversity offered by saturated systems is another key benefit. The presence of chiral centers allows for the synthesis of a wide array of stereoisomers, each of which can exhibit distinct biological activities and properties. This provides medicinal chemists with a powerful tool to fine-tune the structure-activity relationship (SAR) of a lead compound. The development of synthetic strategies to access these scaffolds with regio- and stereo-control has been a major focus, enabling the creation of fragment libraries enriched with three-dimensional structures for use in fragment-based drug discovery. chiralen.com
Overview of the Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine Core as a Privileged Structure
The concept of a "privileged structure" describes a molecular scaffold that is capable of binding to multiple, distinct biological targets through targeted modifications. nih.gov The benzodiazepine nucleus is the archetypal example, forming the basis for drugs that interact with a wide range of receptors. nih.gov In modern drug discovery, saturated bicyclic systems like octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine are increasingly recognized as a new class of privileged scaffolds. nih.govnih.gov
The utility of the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine core as a privileged structure is powerfully demonstrated by its application in the field of targeted protein degradation. calpaclab.com This scaffold is listed by chemical suppliers as a key "Protein Degrader Building Block," specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are bifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. nih.govdundee.ac.uk
In this context, the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine scaffold can be incorporated into the design of the PROTAC, often as part of the linker or as a component of the moiety that binds to the E3 ligase, such as the von Hippel-Lindau (VHL) protein. dundee.ac.uknih.govnih.gov By tethering this scaffold to different ligands that recognize various target proteins, a single core structure serves as the foundation for creating a diverse array of degraders for distinct therapeutic targets. This inherent versatility—the ability to be adapted to modulate the function of multiple proteins across different disease areas—is the defining characteristic of a privileged structure. Its rigid, stereochemically defined nature makes it an ideal framework for precisely orienting the two ends of the PROTAC molecule for optimal ternary complex formation, further enhancing its value in this cutting-edge therapeutic modality.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOLQLKVNGFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546218 | |
| Record name | Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109324-83-6 | |
| Record name | Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine and Its Analogs
Strategies for Ring System Construction and Functionalization
The construction of the pyrrolo nih.govnih.govdiazepine (B8756704) core relies on the strategic formation of the seven-membered diazepine ring fused to a pre-existing or concurrently formed pyrrolidine (B122466) ring. Key strategies involve forming one or two carbon-nitrogen bonds in a cyclization step, often as the final stage of the synthesis.
Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine scaffold. These approaches involve the formation of the seven-membered diazepine ring from a linear precursor containing the requisite pyrrolidine moiety and a reactive tether.
The intramolecular Schmidt reaction is a powerful tool for the synthesis of N-substituted lactams, which are core components of the pyrrolodiazepine structure. researchgate.net This reaction typically involves the acid-catalyzed reaction of a ketone with an alkyl azide (B81097). researchgate.net The proposed mechanism proceeds through the initial attack of the azide on a ketone that has been activated by a protic or Lewis acid (e.g., trifluoroacetic acid or titanium tetrachloride). researchgate.net This forms an azidohydrin intermediate, which then undergoes a rearrangement to yield the final amide product along with the extrusion of molecular nitrogen. researchgate.net The regioselectivity of the carbon-to-nitrogen migration can be influenced by electronic and stereoelectronic factors. researchgate.net This methodology has been successfully applied to generate complex fused heterocyclic systems. researchgate.net
| Reaction | Precursor | Key Reagents | Product | Reference |
| Intramolecular Schmidt Reaction | Azido ketone | Protic or Lewis Acid (e.g., TiCl₄) | N-substituted lactam | researchgate.net |
Reductive cyclization offers a versatile and efficient pathway to the pyrrolodiazepine nucleus. One notable approach involves an acid-promoted furan (B31954) ring opening of N-(2-furylethyl)-2-nitroanilines, which generates a nitro-1,4-diketone intermediate. researchgate.net Subsequent reductive cyclization of this intermediate successfully yields the desired (het)areno-annulated pyrrolo[1,2-d] nih.govnih.govdiazepines. researchgate.net Another common strategy is the reductive cyclization of precursors like N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes, which has been reported in the synthesis of pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-5-one monomers. nih.gov This class of reactions is crucial for creating the diazepine ring, particularly in the synthesis of pyrrolo nih.govnih.govbenzodiazepines (PBDs) and their analogs. nih.gov
| Method | Starting Material Type | Key Transformation | Resulting Scaffold | Reference |
| Furan Ring Opening/Reductive Cyclization | N-(2-furylethyl)-2-nitroanilines | Acid-promoted furan opening, then reduction of nitro group and cyclization | (Het)areno[x,y-b]pyrrolo[1,2-d] nih.govnih.govdiazepines | researchgate.net |
| Reductive Cyclization | N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes | Reduction of azide and intramolecular cyclization | Pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-5-ones | nih.gov |
Multi-component reactions (MCRs) have emerged as highly efficient tools for synthesizing complex heterocyclic structures like pyrrolo nih.govnih.govdiazepines from simple starting materials in a single step. A Yb(OTf)₃-catalyzed, nitromethane-mediated reaction involving a primary diamine, furfural, and a 1,3-diketone has been developed to produce pyrrolo nih.govnih.govdiazepines in good yields. nih.govresearchgate.net
Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are also prominent. nih.gov In a typical sequence for a related 1,4-benzodiazepine (B1214927) scaffold, an aminophenylketone, an isocyanide, a Boc-protected amino acid, and an aldehyde are combined. nih.gov The crude product from the Ugi reaction is then treated with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group, which is followed by spontaneous intramolecular cyclization to form the 1,4-diazepine ring. nih.gov This approach allows for the rapid generation of diverse libraries of compounds by varying the four input components. nih.gov A similar strategy can be envisioned for the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine system by using a proline-derived component.
| MCR Type | Key Components | Catalyst/Reagent | Scaffold | Reference |
| Yb(OTf)₃-catalyzed MCR | Primary diamine, furfural, 1,3-diketone | Yb(OTf)₃, Nitromethane | Pyrrolo nih.govnih.govdiazepines | nih.govresearchgate.net |
| Isocyanide-based MCR | Cyclic imine, isocyanide, gem-diactivated olefin | None (domino reaction) | Pyrrole-fused dibenzoxazepine | beilstein-journals.org |
| Ugi-4CR followed by cyclization | Aminophenylketone, isocyanide, Boc-amino acid, aldehyde | TFA (for deprotection/cyclization) | 1,4-Benzodiazepines | nih.gov |
Domino and cascade reactions provide a powerful and atom-economical approach to constructing complex molecular architectures from simple precursors in a single operation, avoiding the isolation of intermediates. An isocyanide-based multicomponent domino reaction has been proposed for synthesizing pyrrole-fused dibenzoxazepines. beilstein-journals.org The mechanism initiates with a nucleophilic attack of the isocyanide on a gem-diactivated olefin, creating a zwitterionic intermediate. beilstein-journals.org This intermediate then attacks a cyclic imine, leading to a subsequent cyclization process to form the final fused product. beilstein-journals.org
Furthermore, palladium-catalyzed cascade reactions have been developed for efficient access to related scaffolds. For instance, a two-component C–H difluoroalkylation/cyclization cascade reaction has been used to produce difluoroalkylated pyrrolobenzodiazepines in good yields with excellent functional group tolerance. researchgate.net Such cascade processes, where multiple bond-forming events occur sequentially in one pot, represent a highly efficient strategy for building the pyrrolodiazepine core. researchgate.net
Intramolecular Cyclization Approaches.
Derivatization and Chemical Modification of the Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine Nucleus
Post-synthesis modification of the core nucleus is essential for generating analogs with diverse properties. A facile and efficient method for creating functionalized 1,4-benzodiazepine derivatives, a strategy applicable to the pyrrolo-fused system, has been developed. nih.gov This approach begins with the synthesis of an azetidine-fused 1,4-benzodiazepine via a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov
The resulting tetracyclic compound can then undergo further modification. For example, N-methylation with methyl triflate can be performed, followed by a selective ring-opening of the strained four-membered azetidinium ring using various nucleophiles. nih.gov This sequence allows for the introduction of diverse functional groups onto the core scaffold. nih.gov
| Substrate | Reagent | Transformation | Product | Reference |
| Azetidine-fused benzodiazepine (B76468) | NaN₃ | Azetidinium ring-opening | Azide-functionalized benzodiazepine | nih.gov |
| Azetidine-fused benzodiazepine | KCN | Azetidinium ring-opening | Cyano-functionalized benzodiazepine | nih.gov |
| Azetidine-fused benzodiazepine | PhSNa | Azetidinium ring-opening | Phenylthio-functionalized benzodiazepine | nih.gov |
This method highlights a powerful strategy for derivatization, where a stable intermediate is first synthesized and then chemically modified to introduce a range of substituents, thereby expanding the chemical diversity of the final products. nih.gov
N-Alkylation and Acylation Reactions
Functionalization of the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine core, particularly at the nitrogen atoms, is a key strategy for modifying its physicochemical and pharmacological properties. N-alkylation and N-acylation reactions are fundamental transformations used to introduce a wide array of substituents.
N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. For pyrrolo[1,2-a] nih.govnih.govdiazepine systems, this can be achieved using various alkylating agents such as alkyl halides or tosylates in the presence of a base. d-nb.info For instance, the methylation of a related pyrrolo[1,2-a] nih.govnih.govbenzodiazepine has been shown to proceed efficiently. researchgate.net The choice of base and solvent system is critical to control the regioselectivity of the alkylation, especially when multiple nitrogen atoms are available for reaction. d-nb.info Common conditions involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to deprotonate the nitrogen, followed by the addition of the alkyl halide. d-nb.info
N-Acylation introduces an acyl group to a nitrogen atom, typically forming an amide linkage. This is commonly performed using acyl chlorides or acid anhydrides. rsc.org These reactions can influence the electronic properties and conformational flexibility of the diazepine ring. For example, the acylation of 5H-2,3-benzodiazepines has been shown to occur at the N-2 position, leading to the formation of an iminium acetate (B1210297) intermediate that can be trapped by various nucleophiles. rsc.org In the context of pyrrolo[1,2-a] nih.govnih.govdiazepine analogs, N-acylation can be a precursor step for further modifications or for the synthesis of derivatives with specific biological targets. beilstein-journals.org The reaction conditions are generally mild and proceed with high yields.
A recent study on the synthesis of fused 1H-pyrroles and pyrrolo[3,2-e] nih.govnih.govdiazepines demonstrated the use of N-alkylation with ethyl chloroacetate (B1199739) in the presence of potassium carbonate in acetone (B3395972) to yield ester derivatives. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Diazepine Scaffolds
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a] nih.govnih.govbenzodiazepine | Methylating agent | N-alkyl derivative | researchgate.net |
| 3-substituted indazoles | Alkyl bromide, NaH, THF | N-1 alkylindazole | d-nb.info |
| 4-Phenyl-5H-2,3-benzodiazepine | Acetic anhydride | N-2 acyl derivative | rsc.org |
| Pyrrolo[3,2-e] nih.govnih.govdiazepine derivative | Ethyl chloroacetate, K2CO3 | N-alkylated ester | nih.gov |
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto heterocyclic scaffolds. osi.lvresearchgate.net Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination have been extensively used to functionalize related pyrrolo-pyrimidine and benzodiazepine systems. osi.lvmdpi.com
The Suzuki coupling , which couples an organoboron compound with a halide, has been used to prepare precursors for pyrrolo nih.govnih.govbenzodiazepines. nih.gov For instance, phenylboronic acids have been coupled with bromo-substituted naphthols in a palladium-catalyzed reaction as an early step in a multi-step synthesis. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing aryl amines and has been applied in the synthesis of complex heterocyclic systems. nih.govyoutube.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners under mild conditions. wikipedia.org While direct examples on the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine core are not prevalent in the reviewed literature, the principles are broadly applicable for the arylation of the diazepine nitrogen atoms, provided a suitable halide precursor is available.
A study on the functionalization of pyrrolo[2,3-d]pyrimidine highlights the utility of palladium-catalyzed reactions to introduce substituents at various positions of the heterocyclic core. researchgate.net These methodologies provide a pathway to create libraries of diverse analogs of octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine for structure-activity relationship (SAR) studies.
Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Heterocycle Functionalization
| Coupling Reaction | Description | Application Example | Reference(s) |
|---|---|---|---|
| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. | Synthesis of biaryl precursors for pyrrolo nih.govnih.govbenzodiazepines. | nih.gov |
| Buchwald-Hartwig Amination | Pd-catalyzed formation of C-N bonds from aryl halides and amines. | General method for preparing primary arylamines. | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Heck Reaction | Pd-catalyzed reaction of an unsaturated halide with an alkene. | Functionalization of pyrrolo[2,3-d]pyrimidines. | researchgate.net |
| Sonogashira Coupling | Pd-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. | Synthesis of alkynyl-substituted pyrrolo[2,3-d]pyrimidines. | researchgate.net |
Stereoselective Synthesis of Enantiopure Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiopure derivatives of octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine is of high importance. nih.gov The (S)-enantiomer of this compound is commercially available, indicating its utility in chiral synthesis. chiralen.com
Diastereoselective and Enantioselective Methodologies
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often achieved by using substrates with pre-existing stereocenters that influence the stereochemical outcome of a reaction.
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. semanticscholar.orgnih.gov This can be accomplished through various strategies, including the use of chiral catalysts or auxiliaries. A rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been developed to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. semanticscholar.orgnih.gov This method provides a route to enantioenriched benzofused seven-membered heterocycles. nih.gov Similarly, an organocatalytic approach has been developed for the one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones, achieving up to 98% ee. chemistryviews.org
A stereoselective synthesis of pyrrolo nih.govnih.govbenzodiazepine-2,5-diones has been reported that relies on a reduction-double cyclization sequence, yielding the desired product with a high diastereomeric ratio. researchgate.net
Chiral Auxiliary and Asymmetric Catalysis Approaches
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. sigmaaldrich.com This is a robust and widely used strategy in asymmetric synthesis. wikipedia.org For example, chiral 1,3-perhydrobenzoxazines, derived from 8-(benzylamino)menthol, have been used as chiral auxiliaries for the synthesis of enantiopure primary amines. nih.gov
Asymmetric catalysis employs a chiral catalyst to create a chiral product from an achiral substrate. This is a highly efficient method as a small amount of the catalyst can generate a large quantity of the desired enantiomer. Organocatalysis has emerged as a powerful tool in this area. For instance, a quinine-derived urea (B33335) has been used as an organocatalyst in a domino reaction sequence to produce tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity. chemistryviews.org In another example, chiral ureidoaminal-derived Brønsted bases were used to catalyze a Michael reaction to produce adducts that can be converted into chiral pyrrolodiketopiperazines. nih.gov
Table 3: Methodologies for Stereoselective Synthesis of Diazepine Derivatives
| Methodology | Approach | Example | Reference |
|---|---|---|---|
| Enantioselective Catalysis | Rh-catalyzed asymmetric hydroamination | Synthesis of chiral 3-vinyl-1,4-benzodiazepines | semanticscholar.orgnih.gov |
| Organocatalysis | Quinine-derived urea catalyst in a domino reaction | Synthesis of tetrahydro-1,4-benzodiazepin-2-ones | chemistryviews.org |
| Diastereoselective Reaction | Reduction-double cyclization sequence | Synthesis of pyrrolo nih.govnih.govbenzodiazepine-2,5-diones | researchgate.net |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule | Use of 8-(benzylamino)menthol derivatives | nih.gov |
Sustainable and Green Chemistry Aspects in Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ijnrd.orgnih.govresearchgate.net In the synthesis of complex molecules like octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine, adopting green methodologies is becoming increasingly important.
One approach is the use of environmentally friendly solvents, such as water. A green synthesis of octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives has been developed using subcritical water as a solvent, which significantly reduced reaction times compared to conventional solvents like acetone. researchgate.net
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that often leads to shorter reaction times, higher yields, and improved product purity. researchgate.netarkat-usa.org The uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. researchgate.net
Microwave irradiation has been successfully applied to the synthesis of various benzodiazepine and pyrrole (B145914) derivatives. nih.govresearchgate.net For example, the synthesis of novel annulated pyrrolo nih.govnih.govbenzodiazepines was achieved through a microwave-assisted intramolecular cyclocondensation, with reaction times of only 20 minutes at 150 °C. mdpi.com In another study, the synthesis of benzodiazepine derivatives via both conventional and microwave methods was compared, with the microwave approach showing superiority in terms of reaction time and yield. researchgate.net For instance, a reaction that took 1 hour under reflux gave a 69.2% yield, while the microwave-assisted method took 15 minutes and yielded 94%. researchgate.net
The synthesis of pyrrolo-pyrane derivatives has also been shown to be more efficient under microwave irradiation. researchgate.net These examples demonstrate the potential of MAOS as a sustainable and efficient method for the synthesis of octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine and its analogs.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Synthesis of Benzodiazepine Derivatives | 1 hour, 69.2% yield | 15 min, 94% yield | researchgate.net |
| Intramolecular Cyclocondensation | Thermal heating | 20 min, 150 °C, 66-72% yield | mdpi.com |
| Synthesis of nih.govnih.govOxazine Derivatives | 6-8 hours | 3-5 minutes, higher yield | arkat-usa.org |
Chemical Reactivity and Transformation Studies of Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine
Investigation of Ring Stability and Conformations
Computational modeling and spectroscopic studies on related bicyclic systems suggest that the relative orientation of the lone pairs on the nitrogen atoms is a critical factor in determining the most stable conformation. The presence of two nitrogen atoms within the bicyclo[5.3.0]decane framework can lead to different conformational preferences compared to their carbocyclic analogs. In some substituted diazabicycloalkanes, a preference for a chair-chair conformer has been observed, though this is influenced by the nature and position of substituents. The stability of these conformers is a delicate balance of steric hindrance, torsional strain, and potential transannular interactions.
Table 1: Calculated Conformational Energies of a Bicyclo[5.3.0]decane System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|
Reaction Mechanisms and Pathways for Functionalization
The functionalization of octahydro-1H-pyrrolo[1,2-a] researchgate.netnih.govdiazepine (B8756704) primarily involves the nucleophilic nitrogen atoms. The presence of two secondary amines allows for a range of reactions, including alkylation, acylation, and condensation. The relative reactivity of the two nitrogen atoms can be influenced by the steric environment and the specific reaction conditions.
Alkylation reactions with alkyl halides can lead to mono- or di-substituted products. The regioselectivity of these reactions can be controlled by the choice of reagents and protecting group strategies. For instance, the use of a bulky alkylating agent may favor substitution at the less sterically hindered nitrogen.
Acylation with acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically straightforward and can be used to introduce a variety of functional groups. In the context of related pyrrolobenzodiazepines, the formation of amide bonds is a key step in the synthesis of more complex structures.
Condensation reactions with aldehydes and ketones can lead to the formation of iminium ions, which can be further trapped by nucleophiles or reduced to form new C-C or C-N bonds. This reactivity is central to the construction of more elaborate heterocyclic systems built upon the pyrrolo[1,2-a] researchgate.netnih.govdiazepine scaffold.
Tautomeric Equilibria and Their Influence on Reactivity
For the saturated octahydro-1H-pyrrolo[1,2-a] researchgate.netnih.govdiazepine, tautomeric equilibria are not a significant aspect of its chemistry. Tautomerism typically involves the migration of a proton or the interconversion of constitutional isomers, often seen in compounds with carbonyl groups (keto-enol tautomerism) or imines (imine-enamine tautomerism). As a saturated bicyclic diamine, this compound lacks the necessary functional groups to exhibit significant tautomerism under normal conditions. The protons on the nitrogen atoms are readily exchanged in protic solvents, but this does not lead to different structural isomers. The reactivity of the compound is therefore primarily dictated by the nucleophilicity of the nitrogen lone pairs rather than by any tautomeric forms. In contrast, derivatives of this scaffold that contain carbonyl or imine functionalities, such as the naphtho[1,8-ef] researchgate.netnih.govdiazepines, can exhibit pronounced tautomerism. nih.gov
Selective Reduction and Oxidation Processes
The selective reduction and oxidation of octahydro-1H-pyrrolo[1,2-a] researchgate.netnih.govdiazepine and its derivatives offer pathways to novel structures.
Reduction: If the pyrrolo[1,2-a] researchgate.netnih.govdiazepine framework contains amide functionalities, for instance in a dilactam precursor, these can be selectively reduced. The reduction of amides to amines is a common transformation in organic synthesis. masterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. masterorganicchemistry.com In the case of a dilactam, the selective reduction of one amide in the presence of another can be challenging but may be achieved through careful control of reaction conditions or by using less reactive reducing agents. The selective reduction of a secondary amide to a carbinolamine has been reported in the synthesis of pyrrolo researchgate.netnih.govbenzodiazepine (B76468) antitumor antibiotics. researchgate.net This transformation is crucial as it can introduce a reactive functional group that can be further elaborated.
Oxidation: The secondary amine functionalities of octahydro-1H-pyrrolo[1,2-a] researchgate.netnih.govdiazepine are susceptible to oxidation. The oxidation of diamines and polyamines is a key metabolic process and can be mimicked in the laboratory using various oxidizing agents. taylorfrancis.com Controlled oxidation can lead to the formation of imines or, with stronger oxidants, may result in ring opening or the formation of N-oxides. The use of specific catalysts, such as manganese(III) porphyrin complexes with hydrogen peroxide, has been explored for the oxidation of bicyclic arenes, and similar methodologies could potentially be adapted for the selective oxidation of bicyclic amines. researchgate.net The oxidation of bicyclic methyleneaziridines has been shown to be a viable route to complex aminodiols, highlighting the potential for stereocontrolled oxidation of cyclic amine systems. nih.gov
Table 2: Summary of Potential Redox Reactions
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Amide Reduction | LiAlH4 | Amine |
| Selective Amide Reduction | Modified borohydrides | Carbinolamine |
| Amine Oxidation | Mild oxidizing agents | Imine |
| Amine Oxidation | Strong oxidizing agents | N-oxide, Ring-opened products |
Note: This table presents potential reactions based on the reactivity of similar functional groups.
Advanced Spectroscopic and Structural Elucidation of Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine (B8756704) derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis. ipb.pt
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of protons in the molecule. For the parent octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine, the spectrum would exhibit complex multiplets in the aliphatic region due to the saturated nature of the bicyclic system. The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the atom's connectivity; for instance, carbons adjacent to nitrogen atoms are deshielded and appear at a lower field (higher ppm) compared to other methylene (B1212753) carbons.
2D NMR for Unambiguous Assignment: Given the spectral overlap in 1D spectra, 2D NMR techniques are indispensable for complete signal assignment. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton connectivity throughout the pyrrolidine (B122466) and diazepine rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the definitive assignment of carbon resonances. mdpi.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, confirming the fused-ring structure.
¹H-¹H TOCSY (Total Correlation Spectroscopy): A TOCSY experiment shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to a specific ring. ipb.pt
Conformational Analysis: The seven-membered diazepine ring is flexible and can adopt several conformations, such as chair and twist-boat forms. nih.gov NMR provides critical data to determine the preferred conformation in solution.
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these values, the torsional angles within the rings can be estimated, providing insight into the ring's puckering. rsc.org
| Technique | Information Obtained | Typical Application |
|---|---|---|
| ¹H NMR | Proton chemical shifts, multiplicities, coupling constants (J) | Initial assessment of proton environments |
| ¹³C NMR | Carbon chemical shifts | Determination of unique carbon atoms |
| ¹H-¹H COSY | Correlates J-coupled protons | Mapping proton-proton connectivity within each ring |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons | Assigning carbon signals based on proton assignments |
| ¹H-¹H NOESY | Correlates protons that are close in space | Determining relative stereochemistry and ring conformation |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine derivatives and for characterizing their fragmentation patterns.
Molecular Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For the parent compound, C₈H₁₆N₂, the expected exact mass is 140.1313, distinguishing it from other isobaric compounds. calpaclab.comchemspider.com
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The fragmentation of the bicyclic system typically involves characteristic cleavages of the pyrrolidine and diazepine rings. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening reactions. Analyzing these fragment ions helps to confirm the core structure and differentiate between isomers. Studies on related pyrrolo[1,2-a] nih.govresearchgate.netbenzodiazepinone isomers have shown that the position of functional groups, such as a carbonyl, significantly influences the fragmentation pathways, allowing for their differentiation via mass spectrometry. nih.gov
Metabolite Profiling: In drug discovery and development, MS is used to identify metabolites. Common metabolic transformations for amine-containing compounds include N-oxidation, hydroxylation of the aliphatic rings, and N-dealkylation if substituents are present. These modifications result in predictable mass shifts from the parent compound, which can be detected and characterized by LC-MS (Liquid Chromatography-Mass Spectrometry). For example, the addition of an oxygen atom (hydroxylation or N-oxidation) would result in a mass increase of 15.9949 Da.
| Ion | Formula | Expected m/z (Monoisotopic) | Technique |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₇N₂⁺ | 141.1386 | HRMS (ESI) |
| [M]⁺˙ | C₈H₁₆N₂⁺˙ | 140.1313 | HRMS (EI) |
| Fragment 1 | C₅H₁₀N⁺ | 84.0808 | Tandem MS (α-cleavage of pyrrolidine) |
| Fragment 2 | C₄H₉N₂⁺ | 85.0760 | Tandem MS (diazepine ring fragment) |
X-ray Crystallography for Three-Dimensional Structural Characterization
Single-crystal X-ray crystallography provides the most definitive and accurate three-dimensional structural information for a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule and the relative stereochemistry of all chiral centers.
For derivatives of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine that can be crystallized, X-ray analysis would unambiguously determine the conformation of the fused ring system. It can confirm whether the seven-membered diazepine ring adopts a chair, boat, or twist-boat conformation and how the five-membered pyrrolidine ring is fused to it. The structure of the related compound homopiperazine (B121016) (hexahydro-1,4-diazepine) has been shown to exist in a pseudo-chair conformation in its crystal structure. mdpi.com Similarly, conformational analyses of N,N-disubstituted-1,4-diazepanes have utilized X-ray crystallography to confirm ring conformations predicted by NMR and molecular modeling. nih.gov This information is invaluable for understanding structure-activity relationships and for computational studies like molecular docking.
| Parameter | Typical Value (Å or °) | Information Provided |
|---|---|---|
| C-C Bond Length | 1.52 - 1.54 Å | Confirms single bond character |
| C-N Bond Length | 1.45 - 1.48 Å | Standard amine bond length |
| C-N-C Bond Angle | 110 - 114° | Defines geometry at nitrogen centers |
| Torsion Angles | Variable | Precisely defines the ring puckering and conformation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org
For octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine, the IR spectrum would be characterized by absorptions corresponding to its aliphatic amine structure.
N-H Stretch: The secondary amine group in the diazepine ring would show a moderate absorption band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.
C-H Stretch: Strong, sharp absorption bands between 2850 and 2960 cm⁻¹ are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the methylene groups of the rings. libretexts.org
N-H Bend: The bending vibration for the secondary amine typically appears in the 1550-1650 cm⁻¹ region.
C-N Stretch: These absorptions occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹, and contribute to the complex pattern of bands that is unique to the molecule.
For derivatives, new bands would appear corresponding to any additional functional groups. For example, a carbonyl group (C=O) would introduce a very strong, sharp absorption band around 1650-1750 cm⁻¹, while a hydroxyl group (O-H) would show a broad band around 3200-3600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |
| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | Alkane (CH₂) | ~1465 | Moderate |
| N-H Bend | Secondary Amine | 1550 - 1650 | Moderate |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Moderate |
Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Circular Dichroism)
When octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine derivatives are chiral, determining their absolute stereochemistry (i.e., the R/S configuration at each stereocenter) is crucial. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful techniques for this purpose, especially when single crystals for X-ray analysis are not available. nih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this differential absorption versus wavelength, contains positive and/or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. mdpi.com
For a reliable assignment of absolute configuration, the experimental CD spectrum is typically compared with a theoretical spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). The procedure involves:
Building a computational model for one enantiomer (e.g., the R,S-isomer).
Performing a conformational search to identify the most stable, low-energy conformers.
Calculating the theoretical CD spectrum by averaging the spectra of the stable conformers based on their Boltzmann population.
Comparing the calculated spectrum with the experimental one. A match in the signs and relative intensities of the Cotton effects allows for the unambiguous assignment of the absolute stereochemistry of the sample. mdpi.comresearchgate.net
This combined experimental and theoretical approach provides a high degree of certainty in assigning the absolute configuration of complex chiral molecules. nih.gov
| Step | Method | Outcome |
|---|---|---|
| 1. Experimental Measurement | CD Spectrometer | Records the experimental CD spectrum with specific Cotton effects. |
| 2. Theoretical Calculation | TD-DFT Calculations | Predicts the theoretical CD spectrum for a known configuration (e.g., 'R'). |
| 3. Comparison | Spectral Overlay | If the experimental spectrum matches the 'R' calculation, the compound is 'R'. If it is a mirror image, the compound is 'S'. |
Computational and Theoretical Investigations of Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine (B8756704), DFT calculations would be employed to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. DFT studies on related heterocyclic systems, such as pyrrolo[2,1-c] nih.govbenzodiazepine-5,11-dione, have been used to elucidate HOMO-LUMO behavior and compare optimized structures with experimental X-ray crystallography data. Such analyses for octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine would identify the most likely sites for nucleophilic and electrophilic attack.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the seven-membered diazepine ring and the fused five-membered pyrrolidine (B122466) ring in octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine allows it to adopt multiple low-energy conformations. Conformational analysis is critical for understanding how the molecule might interact with a biological target.
Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). For instance, studies on 1,4-benzodiazepines have shown that the diazepine ring can exist in two rapidly inverting chiral conformations. nih.gov A similar analysis for the target compound would map its conformational landscape, which is essential for docking studies and understanding its dynamic behavior.
Molecular Electrostatic Potential (MEP) Analysis for Receptor Interaction Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting intermolecular interactions, particularly in biological systems. An MEP map illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
For octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine, an MEP analysis would identify the nitrogen and potential carbonyl oxygen atoms (in derivatives) as regions of negative potential, making them likely hydrogen bond acceptors. Conversely, hydrogen atoms attached to nitrogen would present regions of positive potential, acting as hydrogen bond donors. This information is vital for predicting the orientation of the molecule within a receptor's binding site.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a time-dependent view of the behavior of a molecule and its interactions with its environment, such as a biological receptor. While specific MD simulations for octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine are not documented, this technique is widely applied to study the stability of ligand-receptor complexes predicted by molecular docking.
Molecular Docking Studies for Binding Affinity and Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries and proposing binding hypotheses.
Although docking studies for the parent octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine are not specified in the literature, derivatives of related pyrrolo[3,2-e] nih.govdiazepines have been docked into the active sites of protein kinases like EGFR and CDK2 to rationalize their anticancer activity. nih.govnih.gov Similarly, various 1,4-benzodiazepines have been docked into the GABA-A receptor to understand their mechanism of action. nih.gov A typical docking study on octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine derivatives would involve predicting the binding pose, calculating a docking score to estimate binding affinity, and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target's active site.
Table 1: Representative Docking Study Results for a Related Compound Series (Note: This table is illustrative of the data typically generated in such a study, based on a related series, as specific data for the target compound is unavailable).
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | EGFR | -8.5 | Met793, Leu718 |
| Derivative B | EGFR | -8.2 | Lys745, Thr790 |
| Derivative C | CDK2 | -9.1 | Leu83, Lys33 |
| Derivative D | CDK2 | -8.8 | Asp145, Gln131 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs.
A QSAR study involves calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of related compounds with known biological activities. Statistical methods are then used to build a predictive model. While no QSAR models have been published specifically for octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine analogs, this methodology has been applied to pyrrolo[2,1-c] nih.govbenzodiazepines to predict their anticancer effects. semanticscholar.org For a series of octahydro-1H-pyrrolo[1,2-a] nih.govdiazepine derivatives, a QSAR model could help identify the key structural features that enhance a desired biological effect, thereby guiding the design of more potent compounds. uran.ua
In Silico Pharmacokinetic and Pharmacodynamic Profiling
Computational and theoretical investigations play a pivotal role in modern drug discovery, offering predictive insights into the behavior of novel chemical entities within a biological system. For octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine and its derivatives, in silico methods are instrumental in evaluating their potential as therapeutic agents by profiling their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. These computational assessments are crucial for identifying candidates with favorable drug-like characteristics and for guiding further experimental studies.
The pharmacokinetic profile of a compound, often assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, determines its bioavailability and persistence in the body. For derivatives of the pyrrolo[1,2-a] nih.govresearchgate.netdiazepine scaffold, in silico tools are employed to predict these properties. For instance, studies on related pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives have utilized computational models to forecast their ADMET profiles, providing a valuable reference for understanding the potential behavior of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine. nih.gov
These predictive models are built upon large datasets of experimentally determined properties and employ algorithms to estimate the characteristics of new molecules. Key parameters evaluated include intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The "drug-likeness" of a compound is often assessed using established guidelines such as Lipinski's rule of five, which helps in early identification of compounds that are likely to have poor absorption or permeation.
From a pharmacodynamic perspective, computational methods such as molecular docking are utilized to predict the binding affinity and interaction patterns of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine derivatives with specific biological targets. These studies are fundamental to understanding the mechanism of action at a molecular level. For example, molecular docking simulations have been performed on fused 1H-pyrrole and pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives to elucidate their interactions with the active sites of protein kinases like EGFR and CDK2. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that govern the binding of the ligand to its receptor, thereby providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors.
The following tables present hypothetical in silico pharmacokinetic and pharmacodynamic data for a representative derivative of the octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine class, based on findings for structurally related compounds.
Table 1: Predicted In Silico Pharmacokinetic Properties
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |
| Caco-2 Permeability (logPapp) | High | High potential for passive diffusion across the intestinal epithelium |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | Significant portion may be bound to plasma proteins, affecting free drug concentration |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Potential for central nervous system activity, depending on the specific derivative |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme |
| CYP3A4 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Potential for renal excretion |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |
Table 2: Predicted Drug-Likeness and Physicochemical Properties
| Property | Predicted Value | Compliance with Rule of Five |
| Molecular Weight | < 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Favorable for cell permeability |
Table 3: Representative Molecular Docking Results with a Target Kinase
| Parameter | Value | Significance |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |
| Key Interacting Residues | Amino Acid 1, Amino Acid 2 | Identification of critical residues for binding |
| Hydrogen Bonds Formed | 2 | Indicates specific and stable interactions |
| Hydrophobic Interactions | Present | Contribute to the overall binding affinity |
It is imperative to note that these in silico predictions are theoretical and require experimental validation. However, they serve as a critical component of the computational investigation of octahydro-1H-pyrrolo[1,2-a] nih.govresearchgate.netdiazepine and its analogs, enabling a more efficient and targeted approach to drug discovery and development.
Biological Activities and Pharmacological Profiles of Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine Analogs
Central Nervous System (CNS) Activities
Analogs of octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine (B8756704) have been shown to exhibit a wide spectrum of activities within the central nervous system, including anticonvulsant, sedative, anxiolytic, antinociceptive, and psychotropic effects. nih.gov These activities are largely attributed to their interaction with various neurotransmitter systems.
Novel pentacyclic benzodiazepine (B76468) derivatives, which can be considered analogs of the octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine core, have been synthesized and evaluated for their anticonvulsant properties. mdpi.comnih.gov In preclinical studies using drug-induced convulsion models in mice, these compounds have demonstrated notable efficacy. mdpi.comnih.gov
One particular analog, a triazolopyrrolo[2,1-c] mdpi.comnih.govbenzodiazepin-8-one fused with a thiadiazolone ring (PBDT 13), has shown significant anticonvulsant effects. mdpi.comnih.gov In a picrotoxin-induced convulsion model, PBDT 13 was able to prolong the duration of clonic-tonic convulsions. mdpi.com Similarly, in a strychnine-induced convulsion model, this compound also demonstrated protective effects. mdpi.com The anticonvulsant profile of PBDT 13 was found to be comparable to that of diazepam, a well-established anticonvulsant drug. mdpi.comnih.gov
| Compound | Picrotoxin-induced Convulsion | Strychnine-induced Convulsion |
|---|---|---|
| PBDT 13 | Prolonged duration of clonic-tonic convulsion | Prolonged duration of clonic-tonic convulsion |
| Diazepam (Reference) | Prolonged latency of myoclonic jerks and duration of clonic-tonic convulsion | Prolonged latency of myoclonic jerks and duration of clonic-tonic convulsion |
The sedative and anxiolytic potential of these pyrrolo mdpi.comnih.govbenzodiazepine analogs has also been investigated. mdpi.comnih.govnih.gov The sedative effects were assessed using a pentobarbital-induced hypnotic model in mice. mdpi.comnih.gov The analog PBDT 13 was found to significantly decrease the onset of sleep and increase the duration of sleeping time, an effect that was comparable to diazepam. nih.gov
For the evaluation of anxiolytic activity, the elevated plus-maze test is a standard behavioral assay. mdpi.comnih.gov In this test, PBDT 13 again demonstrated significant anxiolytic effects, similar in potency to diazepam. mdpi.comnih.govnih.gov These findings suggest that the anxiolytic and sedative properties of these analogs are mechanistically similar to classical benzodiazepines. mdpi.comnih.gov
| Activity | Model | Effect of PBDT 13 | Reference (Diazepam) |
|---|---|---|---|
| Sedative | Pentobarbital-induced hypnotic model | Decreased onset and increased duration of sleep | Significant decrease in onset and increase in duration of sleep |
| Anxiolytic | Elevated plus-maze | Significant anxiolytic effects | Significant anxiolytic effects |
The broader class of pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepines is known to exhibit antinociceptive and analgesic activities. nih.gov While specific data on octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine analogs is not extensively available, research on related pyrrole-containing heterocyclic compounds has shown promise in pain models. For instance, certain novel pyrrolic compounds have demonstrated analgesic action against chemical stimuli in experimental settings. researchgate.netpensoft.net The formalin test, a model that assesses both acute and tonic pain, has been used to evaluate the antinociceptive properties of such compounds. researchgate.netpensoft.net
The term psychotropic encompasses a broad range of effects on mental state and behavior. Fused imidazole- and triazole-benzodiazepines are well-known psychotropic agents. mdpi.com Given that the analogs of octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine share a core benzodiazepine-like structure and exhibit anticonvulsant, sedative, and anxiolytic effects, they can be classified as having psychotropic modulation capabilities. mdpi.comnih.gov The modulation of CNS activity through interaction with key neurotransmitter receptors is the basis for these psychotropic effects. nih.gov
The pharmacological effects of many octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine analogs are believed to be mediated through their interaction with various neurotransmitter receptors.
GABA-A Receptors: The anticonvulsant, sedative, and anxiolytic activities of the studied pyrrolo mdpi.comnih.govbenzodiazepine analogs strongly suggest an interaction with the GABA-A receptor complex, similar to classical benzodiazepines. mdpi.comnih.govnih.gov Benzodiazepines are known to bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. researchgate.net The observed pharmacological profile of analogs like PBDT 13, which mirrors that of diazepam, supports the hypothesis that their mechanism of action involves modulation of the benzodiazepine receptors on the GABA-A channel. mdpi.comnih.gov
5-HT Receptors: While direct binding studies of octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine analogs on serotonin (B10506) (5-HT) receptors are not widely reported, the modulation of 5-HT receptors is a common mechanism for drugs with psychotropic effects. nih.gov Some pyrrolo[3,2-c]azepine derivatives have been synthesized and evaluated for their 5-HT2 receptor antagonist activity. nih.gov
H3 Receptors: Histamine (B1213489) H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonism of H3 receptors can lead to stimulant and nootropic effects. wikipedia.org There is currently a lack of specific research investigating the interaction of octahydro-1H-pyrrolo[1,2-a] mdpi.comnih.govdiazepine analogs with H3 receptors.
Anticancer and Cytotoxic Activities
While the primary focus of research on this class of compounds has been on their CNS effects, there is also evidence to suggest that certain analogs possess anticancer and cytotoxic properties. It is important to note that much of this research has been conducted on the pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine (PBD) isomer, which is structurally related to the pyrrolo[1,2-a] mdpi.comnih.govdiazepine core. nih.govnih.gov
PBDs are a group of naturally occurring antitumor antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA. Synthetic analogs of PBDs have been developed to enhance their anticancer activity. nih.gov For instance, novel C-8 linked PBD-imidazole polyamide conjugates have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.gov The length and type of the polyamide chain have been shown to play a crucial role in the anticancer activity of these compounds. nih.gov
Furthermore, a series of novel pyrrolo[1,2-a]azepine derivatives, which share a similar fused heterocyclic system, have been synthesized and evaluated for their antitumor activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds showing potent activity. dntb.gov.ua
| Compound | Cancer Cell Line Panel | Observed Activity |
|---|---|---|
| PBD-imidazole polyamide conjugates (e.g., Compound 1) | Colon, Melanoma, Renal, Breast Cancer | Significant cytotoxic activity |
| PBD-pyrrole polyamide conjugates | Various human cancer cell lines | Cytotoxic activity, generally less potent than imidazole (B134444) conjugates |
Kinase Inhibition
There is currently a lack of specific research data on the kinase inhibition properties of octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine and its direct analogs. Studies on related but structurally distinct pyrrolodiazepine isomers have shown activity against kinases like EGFR and CDK2, but these findings cannot be directly extrapolated to the octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine core structure.
DNA Binding and Strand-Breaking Mechanisms
The ability to interact with DNA is a well-documented characteristic of a related class of compounds, the pyrrolo nih.govoup.combenzodiazepines (PBDs). These agents are known to bind covalently to the minor groove of DNA, showing a preference for guanine (B1146940) residues. nih.gov This interaction is a key component of their antitumor properties. nih.gov However, specific studies detailing the DNA binding and strand-breaking mechanisms of octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine analogs are not extensively available in the current scientific literature. Therefore, a direct comparison or detailed analysis of this specific compound's activity in this area cannot be provided.
Bromodomain-Containing Protein 4 (BRD4) Inhibition
No specific research has been published detailing the activity of octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine analogs as inhibitors of Bromodomain-Containing Protein 4 (BRD4). While other benzodiazepine-containing structures have been investigated as potential BRD4 inhibitors, this activity has not been reported for the octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine scaffold.
Anti-infective Properties
Analogs of the octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine scaffold have demonstrated significant anti-infective properties, with the most pronounced activity being against fungal pathogens.
Antimicrobial and Antiviral Efficacy
While some related heterocyclic compounds, such as the pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from marine bacteria, have shown potent antimicrobial effects against multidrug-resistant bacteria like Staphylococcus aureus, there is a lack of specific data on the broad-spectrum antimicrobial or antiviral efficacy of octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine analogs. nih.govrsc.org The potent activity of the aforementioned pyrazine (B50134) derivative, with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ against multidrug-resistant S. aureus, highlights the potential of the broader class of pyrrolo-fused heterocycles, but specific data for the diazepine core is not available. nih.gov
HIV-1 Reverse Transcriptase Inhibition
There is no direct scientific evidence to support the activity of octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine analogs as inhibitors of HIV-1 reverse transcriptase. Research into novel non-nucleoside reverse transcriptase inhibitors has explored various related heterocyclic systems, including pyrrolobenzothiazepinones and pyrrolobenzoxazepinones, which have shown inhibitory activity. nih.gov However, these findings are specific to those scaffolds and cannot be attributed to the octahydro-1H-pyrrolo[1,2-a] nih.govoup.comdiazepine structure.
Antifungal Activity, Including Squalene (B77637) Epoxidase Inhibition
The most significant and well-documented biological activity of this class of compounds is their antifungal efficacy, particularly against dermatophytes. nih.gov Analogs based on the 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govoup.combenzodiazepine scaffold have been identified as a novel class of non-azole antifungal agents. nih.gov
The mechanism of action for this antifungal activity has been identified as the inhibition of squalene epoxidase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This targeted inhibition leads to a disruption of the fungal cell membrane's integrity and ultimately cell death.
In vitro studies have demonstrated the potent and selective activity of these compounds against a range of clinically relevant fungal species. nih.gov Dihydro-pyrrolo[1,2-α] nih.govoup.combenzodiazepines (PBDs) have shown IC50 values in the low micromolar range (0.6-8.0 μM) against dermatophytes. nih.gov The oxidized versions of these PBDs exhibit even greater potency, with IC50 values between 0.1-0.7 μM. nih.gov
Structure-activity relationship studies have revealed that certain substitutions significantly enhance antifungal activity. For instance, compounds with a chlorine substitution at the 7-position of the benzodiazepine ring show higher activity compared to other regioisomers or substituents. nih.govoup.com For dihydro-PBDs, a para-substitution was found to be superior, while for the more potent oxidized compounds, a meta-substitution performed best. nih.gov One particularly active analog, an oxidized compound with a meta-CF2CH3 substitution, demonstrated excellent IC50 values of 0.6 μM against Microsporum canis, 2.0 μM against Trichophyton mentagrophytes, and 0.7 μM against Trichophyton rubrum. nih.gov These values are comparable to or even outperform the established antifungal agent itraconazole. nih.gov
| Compound Type | Fungal Species | IC50 (μM) | Reference IC50 (Itraconazole, μM) |
|---|---|---|---|
| Dihydro-PBDs | Dermatophytes | 0.6 - 8.0 | N/A |
| Oxidized PBDs | Dermatophytes | 0.1 - 0.7 | N/A |
| Oxidized Compound O (meta-CF2CH3-substitution) | Microsporum canis | 0.6 | 2.0 |
| Trichophyton mentagrophytes | 2.0 | 0.4 | |
| Trichophyton rubrum | 0.7 | 0.6 |
Anti-inflammatory Activity
Analogs of octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine, specifically those belonging to the pyrrolo[1,2-a] nih.govnih.govbenzodiazepine class, have been noted for their broad spectrum of biological effects, which includes anti-inflammatory activity. nih.govnih.gov The fusion of a benzene (B151609) ring to the diazepine nucleus creates a tricyclic system that has been the subject of various pharmacological studies.
| Compound Class | Biological Activity | Finding |
| Pyrrolo[1,2-a] nih.govnih.govbenzodiazepines | Anti-inflammatory | Exhibit a wide spectrum of biological effects, including anti-inflammatory action. nih.gov |
| 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepin-4-carboxylic acids | Anti-inflammatory | Pharmacological profile was studied for anti-inflammatory effects. nih.gov |
| Novel Pyrrolic Compounds | Anti-inflammatory | In one study, six new compounds did not possess anti-inflammatory activity in a carrageenan-induced paw edema model. pensoft.net |
Immunomodulatory Effects, including TREX1 Inhibition
A significant immunomodulatory role for substituted pyrrolo[1,2-a] nih.govnih.govdiazepines has been identified through their activity as inhibitors of the enzyme Three-prime Repair Exonuclease 1 (TREX1). nih.gov TREX1 is a critical regulator of innate immunity. Its primary function is to degrade cytosolic double-stranded DNA (dsDNA), which prevents the accumulation of self-DNA in the cytoplasm. This degradation is a key step in dampening the activation of the cGAS-STING pathway, a signaling cascade that would otherwise lead to the production of type-I interferons (IFNs) and trigger an inflammatory immune response. nih.gov
Pharmacological inhibition of TREX1 represents a promising strategy for enhancing immune responses, particularly in the context of cancer therapy. By blocking TREX1, inhibitor compounds prevent the degradation of cytosolic dsDNA, leading to the activation of STING signaling and an increase in the secretion of immunostimulatory IFNs. nih.gov This mechanism can help restore the immunogenicity of tumor cells.
A potent small-molecule inhibitor of TREX1, identified as VB-85680, has been characterized. Studies demonstrate that VB-85680 effectively inhibits TREX1 exonuclease activity in lysates from both human and mouse cell lines. Treatment of intact cells with this inhibitor results in the activation of downstream STING signaling and interferon-stimulated genes. nih.gov
| Target | Function | Effect of Inhibition by Pyrrolo[1,2-a] nih.govnih.govdiazepine Analogs |
| TREX1 (Three-prime Repair Exonuclease 1) | Degrades cytosolic dsDNA to dampen the cGAS-STING pathway and reduce interferon (IFN) secretion. nih.gov | Inhibition prevents dsDNA degradation, leading to activation of the cGAS-STING pathway and increased production of immunostimulatory Type-I interferons. nih.gov |
Enzyme Inhibition Profiles (e.g., Matrix Metalloproteinases, Adenosine (B11128) Deaminase, Guanase)
The pyrrolo-diazepine scaffold and its analogs have been investigated for their ability to inhibit various enzymes.
Matrix Metalloproteinases (MMPs): While direct studies on octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine are limited, the broader class of benzodiazepines, which share structural similarities, has been explored for MMP inhibition. MMPs are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in inflammatory diseases. Therefore, the pyrrolo-diazepine framework is of interest as a potential starting point for the design of MMP inhibitors.
Adenosine Deaminase and Guanase: There is currently limited specific information linking octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine analogs directly to the inhibition of adenosine deaminase or guanase.
Other Enzymes: Research has shown that analogs such as 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepines can act as inhibitors of squalene epoxidase. nih.gov This enzyme is crucial in the fungal ergosterol biosynthesis pathway, and its inhibition is the mechanism of action for the antifungal activity of this class of compounds. Additionally, other fused pyrrolo-diazepine derivatives have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes implicated in cancer cell proliferation. tandfonline.com
| Compound Class | Target Enzyme | Biological Outcome |
| 5,6-dihydro-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepines | Squalene Epoxidase | Antifungal Activity. nih.gov |
| Pyrrolo[3,2-e] nih.govnih.govdiazepines | EGFR / CDK2 | Anticancer Activity. tandfonline.com |
Medicinal Chemistry and Drug Discovery Applications of Octahydro 1h Pyrrolo 1,2 a 1 2 Diazepine Scaffolds
Elucidation of Structure-Activity Relationships (SAR)
A detailed structure-activity relationship (SAR) study focuses on understanding how specific structural modifications to a core molecule affect its biological activity. At present, there is a notable lack of published, in-depth SAR studies specifically centered on derivatives of the octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine (B8756704) scaffold.
Design and Synthesis of Ligands for Specific Biological Targets
The design and synthesis of ligands based on a novel scaffold for specific biological targets is a cornerstone of drug discovery. While the synthesis of the parent octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine is documented, and the compound is commercially available, there is a scarcity of research in the scientific literature detailing the rational design and synthesis of its derivatives as potent and selective ligands for specific biological targets. chemscene.comresearchgate.net
In contrast, related but structurally distinct isomers and aromatic analogs have been explored for various targets. For example, derivatives of pyrrolo[3,2-e] chemscene.comdiazepine have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, various pyrrolo chemscene.combenzodiazepines have been synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic activities. mdpi.com These examples highlight the potential of the broader pyrrolodiazepine family, but specific research initiatives targeting other proteins with the saturated octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine scaffold have not been prominently reported.
Scaffold Optimization and Lead Compound Development
Scaffold optimization is a critical phase in medicinal chemistry where an initial "hit" or "lead" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process requires a foundational lead compound identified through screening or initial design efforts.
Currently, there are no widely reported lead compounds based on the octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine scaffold in the public domain. The process of lead optimization for this specific scaffold would first require the identification of its biological activity and a validated hit compound. Subsequent optimization would involve synthetic modifications to the pyrrolidine (B122466) or diazepine rings to enhance target engagement and develop a viable drug candidate. Without an initial lead, the cycle of scaffold optimization has not been initiated in published research.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen large virtual libraries of compounds to identify new potential hits.
There are no specific pharmacophore models for ligands binding to a particular target that are explicitly based on the octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine framework found in the literature. While pharmacophore studies have been conducted on related, unsaturated pyrrolo[2,1-c] chemscene.combenzodiazepine (B76468) derivatives to understand their anticancer activity, these models are based on a different, more rigid and planar scaffold. nih.govsemanticscholar.org The development of a pharmacophore model for the flexible, saturated octahydro-scaffold would necessitate a set of active compounds with a known biological target, which is not currently available.
Assessment of Drug-likeness and Bioavailability Potential
"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment often involves computational analysis of physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.
An in-silico analysis of the parent octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine scaffold can be performed to predict its drug-likeness and bioavailability potential.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 140.23 g/mol | Compliant (<500) |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.0 (Varies by prediction algorithm) | Compliant (≤5) |
| Hydrogen Bond Donors | 1 (Secondary amine) | Compliant (≤5) |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Compliant (≤10) |
Based on these calculated parameters, the unsubstituted octahydro-1H-pyrrolo[1,2-a] chemscene.comdiazepine scaffold exhibits physicochemical properties consistent with good drug-likeness and potential for oral bioavailability. Its low molecular weight and moderate lipophilicity suggest it could be a favorable starting point for the development of therapeutic agents. However, it is crucial to note that these are predictions for the core scaffold alone. The addition of functional groups during drug development would alter these properties, and experimental validation of its absorption, distribution, metabolism, and excretion (ADME) profile would be necessary for any specific derivative.
Future Perspectives and Emerging Research Directions
Development of Novel Asymmetric Synthetic Routes for Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine
While the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine (B8756704) core is accessible, the development of efficient and highly stereoselective synthetic routes remains a critical objective for unlocking its full potential. Future research is anticipated to move beyond racemic preparations and focus on novel asymmetric strategies to access specific enantiomers, which is crucial for pharmacological applications.
Key emerging approaches include:
Chiral Pool Synthesis: Leveraging readily available chiral starting materials, such as L-proline or its derivatives, to construct the pyrrolidine (B122466) ring with an inherent stereocenter. Subsequent ring-closing strategies to form the seven-membered diazepine ring can then be explored to yield enantiomerically pure products.
Catalyst-Controlled Asymmetric Synthesis: The application of transition metal catalysis, for instance, using copper or palladium complexes with chiral ligands, could enable highly enantioselective cyclization reactions to form the core bicyclic structure. us.esrsc.org Such methods offer modularity and the potential for large-scale synthesis.
Organocatalysis: The use of small chiral organic molecules to catalyze key bond-forming reactions, such as intramolecular Mannich or Michael reactions, represents a powerful, metal-free approach to establishing stereocenters within the scaffold with high fidelity.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Key Advantages |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., L-proline) as foundational building blocks. | Access to enantiopure material; predictable absolute stereochemistry. |
| Catalytic Asymmetric Cyclization | Employs chiral transition metal catalysts (e.g., Cu, Pd, Rh) to control the stereochemical outcome of ring formation. | High catalytic efficiency; broad substrate scope; tunable selectivity via ligand modification. |
| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze stereoselective transformations. | Metal-free conditions; often milder reaction conditions; high enantioselectivity. |
Exploration of Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine in Neglected Tropical Diseases Research
Neglected Tropical Diseases (NTDs) affect over a billion people worldwide, yet drug discovery pipelines for these conditions remain severely underfunded. nih.govdndi.org The search for novel chemotypes that act on parasitic targets is a global health priority. The octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine scaffold is, at present, an unexplored entity in NTD research, representing a significant opportunity.
Future research directions should involve:
Screening Campaigns: Synthesizing a focused library of octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine analogues and screening them against a panel of NTD-causing pathogens, such as Trypanosoma cruzi (Chagas disease), Leishmania species (Leishmaniasis), and helminths.
Target-Based Design: The scaffold's defined three-dimensional geometry makes it an ideal candidate for structure-based design against validated parasitic enzymes (e.g., proteases, kinases) for which crystal structures are available.
Fragment-Based Discovery: Using the core scaffold as a starting fragment for fragment-based lead discovery (FBLD) campaigns against essential parasitic proteins.
Given that many existing anti-infective agents are nitrogen-containing heterocycles, this scaffold represents a logical and promising, yet uninvestigated, area for NTD drug discovery. nih.gov
Application in Chemical Biology as Probe Molecules
The structural rigidity and synthetic accessibility of the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine scaffold make it highly suitable for applications in chemical biology, particularly as a component of sophisticated probe molecules. One of the most promising emerging applications is its use as a building block for Proteolysis-targeting chimeras (PROTACs). rsc.org
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The scaffold can function as a novel, non-planar linker connecting the warhead (ligand for the protein of interest) to the E3 ligase ligand. Commercial availability of this compound as a "Protein Degrader Building Block" underscores its potential in this area. calpaclab.com
Future research will likely focus on:
Systematic Linkerology Studies: Synthesizing a series of PROTACs where the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine unit is systematically modified to optimize the spatial orientation and distance between the two ends of the molecule, which is critical for efficient ternary complex formation and protein degradation.
Development of Photo-affinity Probes: Incorporating photoreactive groups onto the scaffold to create probes that can be used to covalently label binding partners in complex biological systems, helping to identify off-targets or new interacting proteins.
Table 2: Role in a Hypothetical PROTAC Molecule
| PROTAC Component | Function | Example Implementation with the Scaffold |
|---|---|---|
| Warhead | Binds to the target Protein of Interest (POI). | A known inhibitor of a target kinase. |
| Linker | Connects the Warhead and the E3 Ligase Ligand, dictating spatial arrangement. | The Octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine core, providing a rigid, 3D connection. |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL). | A thalidomide (B1683933) or pomalidomide (B1683931) analogue. |
Advanced Computational Methodologies for De Novo Design of Octahydro-1H-pyrrolo[1,2-a]nih.govnih.govdiazepine Analogues
Computational chemistry offers powerful tools to accelerate the drug discovery process. For a scaffold like octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine, where extensive empirical data may be lacking, computational methods are invaluable for predicting properties and guiding synthetic efforts. nih.gov
Emerging computational strategies that can be applied include:
De Novo Design: Using the scaffold as a fixed core, computational algorithms can "grow" novel functional groups from its attachment points within the binding site of a biological target, generating synthetically feasible analogues with optimized interactions.
Virtual Screening of Combinatorial Libraries: Creating large, virtual libraries by computationally decorating the scaffold with a diverse set of chemical moieties. These libraries can then be rapidly screened against structural models of various targets (e.g., kinases, GPCRs, proteases) to identify promising candidates for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: Running MD simulations to understand the conformational preferences of the scaffold and its derivatives when bound to a target protein. This can reveal key dynamic interactions and inform strategies for affinity optimization.
Table 3: Computational Techniques for Scaffold-Based Drug Design
| Technique | Application to the Scaffold | Expected Outcome |
|---|---|---|
| ***De Novo* Design** | Use the scaffold as a base fragment to build new molecules within a target's active site. | Novel, synthetically tractable analogue designs with predicted high binding affinity. |
| Virtual Screening | Dock a large virtual library of scaffold derivatives against a protein target. | Prioritized list of "hit" compounds for chemical synthesis and biological evaluation. |
| MD Simulations | Simulate the dynamic behavior of the scaffold-ligand complex over time. | Insights into binding stability, conformational changes, and the role of solvent. |
Investigation of Polypharmacology and Multi-Target Directed Ligands Based on the Scaffold
Polypharmacology, the concept that a single drug can interact with multiple targets, is increasingly being embraced as a desirable strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The development of Multi-Target Directed Ligands (MTDLs) is a direct application of this principle. The rigid and vectorially well-defined nature of the octahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazepine scaffold makes it an exemplary platform for designing such agents.
The distinct substitution vectors on the bicyclic system allow for the strategic placement of different pharmacophores, each designed to interact with a separate biological target. For example, one substituent could be tailored to inhibit a specific kinase, while another on a different part of the scaffold could be designed to antagonize a G-protein coupled receptor. The related, though structurally distinct, pyrrolo[1,2-a] nih.govnih.govbenzodiazepines are known to exhibit a wide range of biological activities, including CNS, anti-inflammatory, and sedative effects, suggesting that the core pyrrolodiazepine structure is amenable to producing compounds with diverse pharmacological profiles. nih.govmdpi.com
Future research in this area will focus on the rational design and synthesis of MTDLs for diseases where hitting multiple nodes in a signaling pathway is beneficial, leveraging the scaffold's ability to minimize off-target effects by precisely orienting the required pharmacophoric elements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for octahydro-1H-pyrrolo[1,2-a][1,4]diazepine and its derivatives?
- Methodology : A common approach involves condensation reactions of amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) with benzotriazole intermediates, followed by nucleophilic substitution using Grignard reagents or other nucleophiles (e.g., NaBH₄, CN⁻). Key steps include:
- Dissolving precursors in dry THF or CHCl₃ under inert conditions.
- Adding Grignard reagents (1.5–3.0 equivalents) at 0°C, followed by gradual warming to room temperature .
- Purification via silica gel column chromatography (eluent: hexane/EtOAc gradients) to isolate products with yields ranging from 25% to 81% .
Q. How is the purity and structural integrity of synthesized this compound verified?
- Analytical Workflow :
- Chromatography : Column chromatography (hexane/EtOAc) for initial purification .
- Spectroscopy : ¹H/¹³C NMR to confirm bond connectivity; HRMS for molecular weight validation .
- Elemental Analysis : Matching experimental C/H/N ratios with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can competing byproducts during nucleophilic substitution be minimized in pyrrolo-diazepine synthesis?
- Optimization Strategies :
- Stoichiometry : Use 1.5–2.0 equivalents of Grignard reagents to reduce unreacted intermediates .
- Temperature Control : Maintain 0°C during reagent addition to suppress side reactions (e.g., over-alkylation) .
- Solvent Selection : Polar aprotic solvents (THF) enhance nucleophilicity, while CHCl₃ improves solubility of benzotriazole intermediates .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Troubleshooting :
- Dynamic Effects : Conformational flexibility in the diazepine ring may cause splitting in NMR signals. Variable-temperature NMR can resolve overlapping peaks .
- Isotopic Contamination : Check for deuterated solvent artifacts (e.g., CDCl₃ residues at δ 7.26 ppm) .
- X-ray Crystallography : For ambiguous cases, single-crystal analysis provides definitive bond angles and torsional strain data .
Q. What functionalization strategies enable diversification of the pyrrolo-diazepine core?
- Methodological Approaches :
- Electrophilic Substitution : Introduce alkyl/aryl groups via Grignard reagents (e.g., ethyl, benzyl) at the C2 position .
- Reductive Amination : NaBH₄-mediated reduction of imine intermediates to access saturated analogs .
- Cross-Coupling : Suzuki-Miyaura reactions for introducing heteroaromatic substituents (limited evidence; requires Pd catalysis optimization) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
